2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1432026-01-1
VCID: VC3021941
InChI: InChI=1S/C7H10ClN3O2.ClH/c1-11-3-4(8)6(10-11)2-5(9)7(12)13;/h3,5H,2,9H2,1H3,(H,12,13);1H
SMILES: CN1C=C(C(=N1)CC(C(=O)O)N)Cl.Cl
Molecular Formula: C7H11Cl2N3O2
Molecular Weight: 240.08 g/mol

2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride

CAS No.: 1432026-01-1

Cat. No.: VC3021941

Molecular Formula: C7H11Cl2N3O2

Molecular Weight: 240.08 g/mol

* For research use only. Not for human or veterinary use.

2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride - 1432026-01-1

Specification

CAS No. 1432026-01-1
Molecular Formula C7H11Cl2N3O2
Molecular Weight 240.08 g/mol
IUPAC Name 2-amino-3-(4-chloro-1-methylpyrazol-3-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C7H10ClN3O2.ClH/c1-11-3-4(8)6(10-11)2-5(9)7(12)13;/h3,5H,2,9H2,1H3,(H,12,13);1H
Standard InChI Key NONNXTRNMRQAHN-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)CC(C(=O)O)N)Cl.Cl
Canonical SMILES CN1C=C(C(=N1)CC(C(=O)O)N)Cl.Cl

Introduction

2-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride is a synthetic compound characterized by its unique structural features, including an amino acid backbone functionalized with a pyrazole ring substituted by a chlorine atom and a methyl group. The compound’s hydrochloride salt form enhances its solubility in aqueous media, making it suitable for biological and chemical applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. A general synthetic route includes:

  • Formation of the Pyrazole Ring:

    • The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and diketones.

  • Functionalization with Chlorine and Methyl Groups:

    • Chlorination and methylation are achieved using electrophilic substitution reactions.

  • Attachment to the Amino Acid Backbone:

    • The functionalized pyrazole is coupled with an amino acid derivative via amide bond formation or alkylation.

  • Conversion to Hydrochloride Salt:

    • The final compound is converted to its hydrochloride form by treatment with hydrochloric acid.

Analytical Characterization

The compound is characterized using advanced analytical techniques:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Confirms the structure by identifying chemical shifts of protons and carbons .
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns .
Infrared Spectroscopy (IR)Identifies functional groups based on vibrational frequencies .

Potential Applications

This compound holds potential for:

  • Pharmaceutical Research:

    • As a lead compound for drug discovery targeting enzymes or receptors.

  • Chemical Biology:

    • As a probe to study biochemical pathways involving amino acids or pyrazoles.

  • Material Science:

    • As a precursor for advanced materials due to its functionalized structure.

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